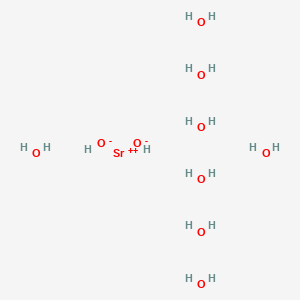

Strontium dihydroxide octahydrate

描述

属性

IUPAC Name |

strontium;dihydroxide;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/10H2O.Sr/h10*1H2;/q;;;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPWWRPNIRRCPJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[OH-].[OH-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18O10Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156893 | |

| Record name | Strontium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311-10-0 | |

| Record name | Strontium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001311100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium hydroxide octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2B33T08R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for Synthesis and Crystallization of Strontium Dihydroxide Octahydrate

Precipitation-Based Synthesis from Strontium Salt Solutions

A prevalent method for synthesizing strontium dihydroxide is through precipitation from an aqueous solution of a soluble strontium salt. wikipedia.org This technique leverages the slight solubility of strontium dihydroxide in cold water to induce its separation from the solution as a solid. wikipedia.org

Role of Strong Bases in Induced Precipitation

The addition of a strong base is fundamental to the precipitation of strontium dihydroxide from a strontium salt solution. wikipedia.org Strong bases, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), readily dissociate in water, providing a high concentration of hydroxide ions (OH⁻). vaia.comchegg.com When introduced to a solution containing a soluble strontium salt, most commonly strontium nitrate (B79036) (Sr(NO₃)₂), the hydroxide ions react with the strontium ions (Sr²⁺) to form strontium dihydroxide. wikipedia.org Due to its limited solubility, the strontium dihydroxide precipitates out of the solution, typically as a fine white powder. wikipedia.org The complete dissociation of strong bases ensures a sufficient supply of hydroxide ions to drive the reaction towards the formation of the precipitate. vaia.comchegg.com

The general chemical equation for this precipitation reaction is:

Sr(NO₃)₂(aq) + 2NaOH(aq) → Sr(OH)₂(s) + 2NaNO₃(aq)

Influence of pH and Temperature on Reaction Yield and Product Purity

The pH and temperature of the reaction mixture are critical parameters that significantly influence the yield and purity of the resulting strontium dihydroxide octahydrate. The solubility of strontium dihydroxide is temperature-dependent, being only slightly soluble in cold water but significantly more soluble in hot water. For instance, at 0°C, the solubility is 0.41 g/100 mL, which increases to 21.83 g/100 mL at 100°C. wikipedia.org This property can be manipulated to control the precipitation process. Cooling the reaction mixture can enhance the precipitation and increase the yield. reddit.com

The pH of the solution directly impacts the equilibrium of the precipitation reaction. A higher pH, achieved by the addition of a strong base, favors the formation of strontium dihydroxide. vaia.com Controlling the pH is crucial for maximizing the precipitation of the desired product while minimizing the formation of impurities. For instance, in an industrial process, controlling the pH of a strontium sulfide (B99878) solution is a key step before the addition of sodium hydroxide to precipitate strontium hydroxide octahydrate. google.com

Solid-State and Hydrothermal Synthesis Pathways

Beyond precipitation, solid-state and hydrothermal methods offer alternative routes to produce this compound, often with distinct advantages in terms of purity and crystal characteristics.

Hydration of Strontium Oxide under Controlled Conditions

Strontium dihydroxide can be synthesized through the direct hydration, or "slaking," of strontium oxide (SrO) with water. atomistry.com This exothermic reaction produces strontium hydroxide. atomistry.com To obtain specific hydrates, such as the monohydrate or octahydrate, the conditions of hydration must be carefully controlled. For instance, strontium hydroxide monohydrate has been prepared by hydrating strontium oxide at 168°C. nist.gov The formation of the octahydrate from the oxide generally occurs at ordinary temperatures in the presence of sufficient water. atomistry.com Hydrothermal synthesis, which involves carrying out the reaction in water at elevated temperatures and pressures, can also be employed to produce strontium dihydroxide from strontium oxide, yielding well-defined crystals. nist.gov

Conversion from Strontium Carbonate or Strontium Sulfide

Industrial production of strontium compounds often begins with celestite, the mineral form of strontium sulfate (B86663) (SrSO₄). wikipedia.orgataman-chemicals.com This raw material is typically converted to either strontium carbonate (SrCO₃) or strontium sulfide (SrS), which then serve as precursors for strontium dihydroxide. wikipedia.orgataman-chemicals.com

Strontium carbonate can be decomposed by superheated steam at temperatures between 500-600°C to yield strontium hydroxide. atomistry.com

A more common industrial route involves the "black ash" process, where celestite is roasted with coke at high temperatures (1100–1300 °C) to produce strontium sulfide. wikipedia.orgataman-chemicals.com The resulting strontium sulfide can then be treated in a few ways to obtain strontium dihydroxide. One method involves hydrolysis of the strontium sulfide with water, which produces strontium hydroxide and hydrogen sulfide gas. wikipedia.org

SrS + 2H₂O → Sr(OH)₂ + H₂S

Alternatively, a solution of strontium sulfide can be reacted with a strong base like sodium hydroxide to precipitate strontium hydroxide octahydrate. google.comgoogle.comgoogle.comgoogle.com This method is a key step in several patented processes for producing high-purity strontium compounds. google.comgoogle.comgoogle.comgoogle.com

Advanced Crystallization Techniques for Granular Formation

For certain industrial applications, controlling the crystal size and shape of this compound is crucial. Advanced crystallization techniques are employed to produce granular crystals rather than fine powders. One patented method describes a process for preparing granular strontium hydroxide octahydrate crystals. google.com This process involves obtaining a crude form of strontium hydroxide octahydrate, which is then recrystallized under specific temperature conditions to yield high-purity granular crystals. google.com The process starts with the calcination of celestine with coal to produce crude strontium sulfide, which is then leached with water. google.com The resulting strontium sulfide solution is reacted with sodium hydroxide to form crude strontium hydroxide octahydrate. google.com This crude product is then dissolved in hot water to create a saturated solution, which upon controlled cooling and stirring, leads to the formation of granular crystals of high-purity this compound. google.comwjygy.com.cn

Another approach involves the use of recrystallization to purify and control the crystal size of strontium hydroxide octahydrate. google.comgoogle.com By dissolving the initial precipitate in hot water and then cooling the solution, larger and more well-defined crystals can be obtained. google.comgoogle.com The cooling rate and agitation can be adjusted to influence the final crystal size distribution.

Recrystallization Strategies for Enhanced Purity and Controlled Morphology

Recrystallization is a critical step for enhancing the purity and controlling the crystal morphology of this compound. The process generally involves dissolving the crude product in hot water and then allowing it to cool, which leads to the formation of purer crystals. wjygy.com.cn The final purity of the product can exceed 99.0% under optimized conditions. wjygy.com.cn The control of crystal size and morphology is significantly influenced by several operational parameters during the crystallization process, such as cooling rate, stirring rate, and crystal growth time. mdpi.com

Influence of Cooling Rate: The cooling rate has a direct impact on the crystal particle size. Initially, as the cooling rate increases, crystal growth is the dominant process, leading to larger crystals. However, beyond a certain point, a further increase in the cooling rate causes crystal nucleation to dominate, resulting in a smaller crystal particle size. mdpi.com

Influence of Stirring Rate: Stirring is a crucial parameter that affects the crystallization process in two main ways. On one hand, it improves the mass transfer within the system, ensuring a uniform distribution of supersaturation which is conducive to crystal growth. On the other hand, high stirring rates can introduce a shear-crushing effect, leading to the breakage of crystals and a broader particle size distribution. mdpi.com When the stirring rate is excessively high, it can induce turbulence and increase shear forces, which can break the crystals. mdpi.comresearchgate.net Therefore, selecting an appropriate stirring rate is essential for obtaining high-quality crystals with a desirable size and morphology. researchgate.net

Influence of Crystal Growth Time: The duration of the crystal growth phase also plays a role in determining the final particle size. As the crystal growth time increases, the particle size of Sr(OH)₂·8H₂O crystals tends to first increase and then decrease. An extended crystallization time under continuous stirring can lead to crystal disruption due to the mechanical stress from the stirring process. mdpi.com

Research Findings on Recrystallization Parameters: A study on the cooling crystallization of Sr(OH)₂·8H₂O in a jacketed reactor provided insights into the optimization of process parameters to obtain large-particle crystals. The study systematically varied parameters such as supersaturation, stirring rate, cooling rate, and crystal growth time. mdpi.com

Interactive Data Table: Effect of Stirring Rate on Crystal Size

| Stirring Rate (rpm) | Effect on Mass Transfer | Effect on Crystal Integrity | Resulting Crystal Morphology |

| Low (<300 rpm) | Less uniform supersaturation | Minimal crystal breakage | Inhomogeneous crystals |

| Optimal (e.g., 300 rpm) | Enhanced mass and heat transfer | Balanced growth and nucleation | Larger, more uniform crystals |

| High (>300 rpm) | Uniform supersaturation | Increased crystal breakage and secondary nucleation | Smaller, inhomogeneous crystals with a broader size distribution researchgate.net |

This table is based on findings that suggest an optimal stirring rate balances mass transfer with the prevention of crystal damage. mdpi.comresearchgate.net

Green Chemistry Approaches in Sr(OH)₂·8H₂O Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the context of this compound synthesis, several approaches align with these principles.

A significant green chemistry strategy involves starting from naturally abundant and low-cost raw materials. The synthesis of strontium hydroxide nanoparticles in an aqueous medium at temperatures below 100°C by chemical precipitation from salt solutions represents a move towards greener methods by avoiding organic solvents and utilizing simpler operational steps. wikipedia.org

Another promising green approach is the direct conversion of strontium-containing minerals, such as celestite (SrSO₄), into strontium compounds. Hydrothermal synthesis, for instance, can be employed to convert celestite into strontium carbonate under alkaline conditions, which can then be a precursor for strontium hydroxide. researchgate.net This method utilizes water as a solvent and can be more energy-efficient than high-temperature calcination processes.

Mechanochemical synthesis is another sustainable technique that has been explored for the production of strontium compounds. This method involves the mechanical pulverization of reactants, often in a solid state, which can lead to chemical reactions with minimal or no solvent. For example, strontium hydroxide can be produced by pulverizing a mixture of strontium sulfate ore and an alkali compound like sodium hydroxide in a ball mill. researchgate.net This process is advantageous as it can be carried out at relatively low temperatures (20-100°C) and can be more energy-efficient and less expensive than traditional methods. researchgate.net Mechanosynthesis has also been highlighted as an effective and sustainable method for the reduction of strontium sulfate. google.com

The use of plant extracts as reducing and capping agents in the synthesis of strontium-based nanoparticles is an emerging area of green chemistry. wjygy.com.cnresearchgate.net While much of this research has focused on strontium oxide nanoparticles, the underlying principles of using renewable and non-toxic biological materials could potentially be adapted for the synthesis of strontium dihydroxide.

By focusing on aqueous reaction media, utilizing natural mineral sources, and employing energy-efficient techniques like mechanochemistry and hydrothermal synthesis, the production of this compound can be made more environmentally benign.

Structural Elucidation and Solid State Characterization of Strontium Dihydroxide Octahydrate

Crystal Structure Determination by Neutron and X-ray Diffraction

The application of neutron and X-ray diffraction has been pivotal in resolving the atomic-level structure of strontium dihydroxide octahydrate. iucr.orgjournaldephysique.org These techniques have provided a comprehensive understanding of the unit cell, the coordination of the strontium ion, and the elaborate network of hydrogen bonds that stabilize the crystal lattice. Notably, neutron diffraction has been particularly crucial for accurately locating the positions of hydrogen atoms, a task often challenging for X-ray diffraction alone. iucr.org

This compound crystallizes in the tetragonal system. researchgate.netwikipedia.org One study identified the space group as P4/ncc, with cell constants of a = 9.017(1) Å and c = 11.603(1) Å. researchgate.netresearchgate.net Another earlier determination reported the space group P 4/m m m with unit cell parameters a = 6.41 Å and c = 5.807 Å. nih.govnih.gov The structure consists of double layers of water molecules and hydroxide (B78521) ions that are separated by strontium ions along the c-axis. iucr.orgnih.govresearchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | researchgate.netwikipedia.org |

| Space Group | P4/ncc | researchgate.netresearchgate.net |

| Unit Cell Dimension 'a' | 9.017(1) Å | researchgate.netresearchgate.net |

| Unit Cell Dimension 'c' | 11.603(1) Å | researchgate.netresearchgate.net |

Within the crystal lattice, the strontium(II) ion is eight-coordinated. iucr.orgnih.govresearchgate.net It is surrounded by eight oxygen atoms originating from water molecules, forming a [Sr(H₂O)₈]²⁺ complex. researchgate.net This coordination geometry is described as a square antiprism. iucr.orgresearchgate.netnih.govresearchgate.netresearchgate.net This specific arrangement is a recurring structural motif for the solvated strontium ion in various crystalline hydrates. researchgate.net The hydroxide ions themselves are not directly coordinated to the strontium atoms. researchgate.net

The crystal structure is characterized by distinct layers. Double layers composed of hydrogen-bonded hydroxide ions and water molecules separate planes of strontium ions along the c-direction. iucr.org The hydroxide ions form linear chains that run parallel to the c-axis. researchgate.net Similarly, the [Sr(H₂O)₈]²⁺ polyhedra also form linear columns parallel to the c-axis. researchgate.net Both the hydroxide chains and the strontium-water columns are interconnected through hydrogen bonds. researchgate.net

Spectroscopic Investigations of Solid-State Sr(OH)₂·8H₂O

Spectroscopic techniques provide further insight into the chemical bonding and molecular structure of solid-state this compound by probing the vibrational modes of its constituent atoms and molecules.

Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy are powerful tools for analyzing the vibrational properties of this compound. nih.gov The spectra obtained from these techniques reveal characteristic absorption bands corresponding to the stretching and bending vibrations of the O-H bonds in both the water molecules and the hydroxide ions. The presence of multiple, distinct peaks in the O-H stretching region is indicative of the different hydrogen-bonding environments within the crystal lattice. Information from these spectroscopic methods complements the diffraction data, confirming the complex hydrogen-bonding network and the presence of both coordinated water and hydroxide ions in the solid state. nih.gov

Raman Spectroscopy for Characterization of Monohydrate and Other Forms

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing insights into their structure and bonding. In the context of strontium hydroxide, Raman studies have been instrumental in characterizing its various hydrated forms, particularly the monohydrate and octahydrate.

The Raman spectrum of strontium hydroxide octahydrate, Sr(OH)₂·8H₂O, has been investigated, with the substance typically appearing as small, tetragonal crystals. ias.ac.in The study of its Raman spectrum, often in conjunction with infrared spectroscopy, helps in understanding the role of water molecules and hydroxide ions within the crystal lattice. ias.ac.innih.gov

When strontium oxide (SrO) is hydrated, it forms strontium hydroxide. In-situ Raman spectroscopy experiments have shown that the initial spectrum of hydrated SrO is dominated by a broad band between 3000 and 3700 cm⁻¹, which is characteristic of the O-H stretching in water, confirming the hydration process. researchgate.net Over time, in the presence of atmospheric carbon dioxide, peaks corresponding to strontium carbonate (SrCO₃) appear, indicating a carbonation reaction. researchgate.net

The monohydrate form, Sr(OH)₂·H₂O, has also been a subject of spectroscopic studies. nist.govresearchgate.net The preparation of the monohydrate can be achieved by hydrating strontium oxide at 168°C or by evaporating a boiling solution of strontium hydroxide. nist.gov Raman and infrared spectra of the monohydrate, along with its deuterated analogues, provide detailed information about the vibrational modes of the hydroxide ions and the water of crystallization. nih.gov These studies help in elucidating the strength of hydrogen bonds and the influence of the strontium cation on the vibrations within the crystal structure. nih.gov

Thermal Analysis of Hydration State and Decomposition Pathways

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are crucial for understanding the dehydration and decomposition of this compound. These methods provide quantitative information about mass changes and thermal events as a function of temperature.

Dehydration Processes and Formation of Lower Hydrates and Anhydrous Forms

This compound, upon heating, undergoes a series of dehydration steps, losing its water of hydration to form lower hydrates and eventually the anhydrous form, Sr(OH)₂. nist.gov The octahydrate is known to lose seven of its water molecules to form the monohydrate, Sr(OH)₂·H₂O. Further heating leads to the loss of the final water molecule, resulting in anhydrous strontium hydroxide. nist.gov

Dissociation pressure measurements have been used to determine the temperatures at which these dehydration events occur. For Sr(OH)₂·8H₂O, the temperature at which the dissociation pressure reaches 760 mm is 92°C. nist.gov The anhydrous form, Sr(OH)₂, has a much higher dissociation temperature of 701°C, at which it decomposes into strontium oxide (SrO) and water. nist.gov The existence of the monohydrate is indicated by the shape of the dissociation curve, although its specific dissociation temperature is not always sharply defined. nist.gov

Kinetic Modeling of Microwave-Assisted Dehydration

Microwave-assisted dehydration has emerged as an efficient method for removing water from hydrated compounds. The kinetic modeling of this process for strontium hydroxide octahydrate provides valuable insights for optimizing drying systems.

Studies on the microwave-assisted dehydration of strontium hydroxide octahydrate have shown that the drying rate increases significantly with an increase in microwave power. researchgate.net For instance, the time required to remove 90% of the initial moisture content was found to be 35, 24, and 8 minutes at microwave powers of 30, 60, and 90 W, respectively. researchgate.net The maximum drying rates achieved were 4.7, 6.9, and 11.1 kg/m ²·min at these respective power levels. researchgate.net

To describe the drying kinetics, several mathematical models have been tested. The logarithmic model has been found to provide the best fit for the experimental data of microwave dehydration of strontium hydroxide octahydrate across different microwave power levels. researchgate.net The effective moisture diffusivity has been observed to increase with higher microwave power, and the activation energy for microwave drying has been estimated. researchgate.net

| Microwave Power (W) | Time to 90% Moisture Removal (min) | Maximum Drying Rate ( kg/m ²·min) |

| 30 | 35 | 4.7 |

| 60 | 24 | 6.9 |

| 90 | 8 | 11.1 |

Microstructural and Morphological Characterization (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for examining the microstructure and morphology of materials at the micro and nano-scale.

SEM analysis provides detailed images of the surface topography and morphology of this compound crystals. researchgate.net It can reveal information about the size, shape, and aggregation of the crystals. For instance, SEM can be used to observe the changes in morphology as the compound undergoes dehydration or other chemical transformations.

TEM, on the other hand, allows for the examination of the internal structure of the material. researchgate.net By transmitting electrons through a thin sample, TEM can provide information on the crystal structure, defects, and the arrangement of atoms. High-resolution TEM (HRTEM) can even visualize the crystal lattice, offering insights into the atomic arrangement within the this compound crystals.

In the broader context of materials science, SEM and TEM are often used in conjunction with other characterization techniques like X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDX) to obtain a comprehensive understanding of a material's properties. researchgate.net For example, in the study of related materials, SEM has been used to observe the surface morphology while TEM has revealed the internal crystalline structure. researchgate.net

Aqueous Solution Chemistry and Theoretical Modeling of Strontium Dihydroxide Octahydrate

Hydration Structure of the Strontium(II) Ion in Aqueous Media

The behavior of the strontium(II) ion in water is fundamentally governed by how water molecules arrange themselves around the central metal ion, forming distinct hydration shells.

Experimental Determination of Coordination Numbers (LAXS, EXAFS)

Experimental techniques such as Large Angle X-ray Scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS) are crucial for determining the structure of hydrated ions in solution. Detailed EXAFS analyses of aqueous strontium solutions and various oxygen-ligated strontium compounds provide direct insight into the local coordination environment of the Sr(II) ion. osti.govnih.gov

Studies on strontium sorption samples using EXAFS have identified a single first hydration shell containing 9 to 10 oxygen atoms. nih.gov The average bond distance between the strontium ion and these oxygen atoms is approximately 2.61 Å. nih.gov However, some research suggests that earlier EXAFS determinations may have underestimated the first-shell interatomic distances and coordination numbers due to not fully accounting for minor contributions to the EXAFS phase-shift and amplitude functions. osti.govnih.govosti.govresearchgate.net For dilute strontium in aqueous solution, analysis has shown that anharmonic vibrational disorder can be a significant factor, which needs to be considered for accurate structural determination. nih.gov

Table 1: Experimentally Determined Structural Parameters for Hydrated Strontium(II) Ion

| Parameter | Value | Technique |

|---|---|---|

| First Shell Coordination Number | 9-10 | EXAFS |

Computational Fluid Dynamics and Molecular Dynamics Simulations of Hydration Shells

Computational methods, particularly molecular dynamics (MD) simulations, offer a dynamic picture of the hydration shells around an ion. acs.orgnih.gov These simulations model the movement and interactions of the ion and surrounding water molecules over time, providing detailed information that complements experimental data. youtube.com

Importance of Second Shell Effects in Solvated Strontium Hydroxide (B78521) Complexes

Theoretical modeling has demonstrated that the second hydration shell plays a critical role in the stability and structure of solvated strontium hydroxide complexes. rsc.orgrsc.orgresearchgate.net Models that only consider a single explicit solvation shell are often insufficient, leading to energetically unstable structures with unrealistic gaps in the primary coordination shell. rsc.orgrsc.org

Incorporating a second shell of explicit water molecules results in more accurate, energetically minimal structures. rsc.orgrsc.orgresearchgate.net The inclusion of this second shell has a notable influence on the preferred coordination number (CN) of the strontium ion. For complexes with one, two, or three hydroxide ions, the most stable configuration is six-coordinate with a distorted trigonal antiprismatic geometry. rsc.orgrsc.org However, for a complex with four hydroxide ions, the most stable coordination number drops to five. rsc.orgrsc.org This indicates that the second shell is not merely a passive bystander but an active participant in defining the central ion's immediate environment. Furthermore, studies show that the presence of hydroxide ions can weaken the interaction between strontium and the water molecules in the first shell, promoting the movement of these water molecules into the second solvation shell. rsc.org

Quantum Chemical Investigations of Strontium-Hydroxide Interactions

Quantum chemical calculations provide fundamental insights into the electronic structure and energetics of the bonds between strontium and hydroxide ions.

Density Functional Theory (DFT) Studies of Microsolvation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the microsolvation of ions, which involves analyzing the interaction of an ion with a small, explicit number of solvent molecules. DFT studies on strontium hydroxide complexes often use a hybrid approach, combining a few explicit water molecules with a continuum solvation model (like COSMO) to represent the bulk solvent. rsc.orgrsc.orgresearchgate.net

These calculations reveal how the coordination environment changes as hydroxide ions replace water molecules in the first hydration shell. rsc.orgnih.gov DFT studies of gas-phase strontium hydroxide complexes show that with a single hydroxide ion, complexes with coordination numbers of 5, 6, and 7 are nearly equal in energy. rsc.orgnih.gov As a second hydroxide is added, the seven-coordinate complexes become destabilized, and the bonds between strontium and the remaining water molecules begin to weaken. rsc.orgnih.gov With a third hydroxide, this weakening effect becomes more pronounced, as hydrogen bonding between the hydroxide ions and water molecules starts to dominate. rsc.orgnih.gov This highlights the necessity of using models that include explicit solvent molecules to accurately capture the polarization effects that are poorly reproduced by continuum models alone. rsc.orgnih.gov

Table 2: DFT-Calculated Stable Coordination Numbers (CN) for [Sr(OH)n]²⁻ⁿ Complexes

| Number of OH⁻ Ions (n) | Most Stable CN (with 2nd hydration shell) | Geometry |

|---|---|---|

| 1 | 6 | Distorted Trigonal Antiprismatic |

| 2 | 6 | Distorted Trigonal Antiprismatic |

| 3 | 6 | Distorted Trigonal Antiprismatic |

| 4 | 5 | - |

Data sourced from DFT studies on microsolvated Sr²⁺ hydroxides. rsc.orgrsc.org

Energetics of Proton Transfer and Hydroxide Ion Migration in Hydrated Systems

The dynamics of proton and hydroxide ion movement are critical for understanding chemical reactivity in aqueous solutions. For strontium hydroxide, a key process is the potential migration of a hydroxide ion from the first to the second coordination shell. rsc.orgrsc.orgresearchgate.net

This migration occurs via a proton transfer mechanism, which theoretical studies have found to be "energetically facile." rsc.orgresearchgate.net For instance, the transformation of a dihydroxide complex to a monohydroxide complex, where a hydroxide ion effectively moves into the second shell by transferring a proton, has a very low reaction energy of only 3.0 kJ mol⁻¹. rsc.org This low energy barrier suggests that in high pH aqueous solutions, different strontium-hydroxide species, such as mono- and dihydroxides, are likely to coexist in a dynamic equilibrium. rsc.orgresearchgate.net The general mechanism for hydroxide migration in water, known as the Grotthuss mechanism, involves a series of proton hops along a chain of hydrogen-bonded water molecules, allowing for faster transport than simple molecular diffusion. nih.govnih.gov Ab initio molecular dynamics simulations confirm that these proton transfer events are fundamental to the structural diffusion process of the hydroxide ion in aqueous environments. researchgate.net

Theoretical Studies on the Speciation of Sr²⁺ in High pH Aqueous Solutions.

Theoretical modeling, particularly utilizing quantum chemical techniques like Density Functional Theory (DFT), has become a important tool for understanding the complex behavior of ions in aqueous solutions. nih.gov In the context of strontium, these computational methods are employed to predict the speciation of the strontium ion (Sr²⁺) in environments with high pH, where the concentration of hydroxide ions (OH⁻) is significant. These studies are crucial for predicting the formation and stability of various strontium-hydroxide complexes that dictate the chemical properties of the solution.

DFT calculations allow for the investigation of molecular structures and energetics of gas-phase and solvated strontium hydroxide complexes. nih.gov By modeling the interactions between the Sr²⁺ ion, hydroxide ions, and surrounding water molecules, researchers can determine the most likely and stable species to exist under specific conditions. A common approach involves modeling the system with one or two shells of explicit water molecules while treating the bulk solvent as a continuum, such as with the COSMO model. This hybrid approach is often necessary for accurately representing the polarization effects of the solvent on the charged complexes. nih.gov

Identification of Likely Candidate Strontium-Hydroxide Complexes.

Theoretical investigations using Density Functional Theory have identified several potential strontium-hydroxide complexes in high pH aqueous solutions. nih.gov The primary candidates are hydrated monomeric species that include one or more hydroxide ions directly coordinated to the central strontium ion. The specific complexes identified are of the form [Sr(OH)ₓ(H₂O)ₙ]⁽²⁻ˣ⁾⁺.

Research findings indicate that the progressive addition of hydroxide ligands significantly influences the coordination number (CN) and stability of the resulting complexes. nih.gov

Monohydroxide Complex ([Sr(OH)]⁺): The introduction of a single hydroxide ion results in the near-energetic equivalence of complexes with coordination numbers of 5, 6, and 7. nih.gov

Dihydroxide Complex ([Sr(OH)₂]): The presence of a second hydroxide ligand leads to a destabilization of the higher coordination number complexes, particularly heptacoordinated (CN=7) structures. This addition also begins to weaken the bonds between the strontium ion and the coordinated water molecules (Sr–OH₂O). nih.gov It is concluded from theoretical studies that mono- and dihydroxide complexes are the most probable strontium-hydroxide species in high pH aqueous solutions and that they coexist.

Trihydroxide Complex ([Sr(OH)₃]⁻): Adding a third hydroxide ion causes a strong destabilization of complexes with coordination numbers of 6 and 7. This is due to a significant weakening of the Sr–OH₂O interaction, as hydrogen bonding between the hydroxide groups and surrounding water molecules becomes the dominant interaction. nih.gov

Tetrahydroxide Complex ([Sr(OH)₄]²⁻): In the gas phase, the tetrahydroxide complex is calculated to be electronically unstable. However, it can be stabilized through the coordination of explicit water molecules. nih.gov

The transformation between different coordination modes, for instance via a proton transfer mechanism, is generally found to be energetically facile, suggesting a dynamic equilibrium between these species in solution.

Table 1: Theoretically Identified Strontium-Hydroxide Candidate Complexes and Their Characteristics

This interactive table summarizes the key strontium-hydroxide complexes identified through Density Functional Theory (DFT) studies and their notable structural characteristics.

| Complex Formula | Common Name | Key Theoretical Findings |

| [Sr(OH)]⁺ | Strontium Monohydroxide ion | Coordination numbers of 5, 6, and 7 are found to be nearly degenerate in energy. nih.gov |

| [Sr(OH)₂] | Strontium Dihydroxide | Destabilizes higher coordination numbers (CN=7). Considered a highly likely species to exist in high pH solutions. nih.gov |

| [Sr(OH)₃]⁻ | Strontium Trihydroxide ion | Strongly destabilizes complexes with CN=6 and CN=7 due to weakening of Sr-water bonds. nih.gov |

| [Sr(OH)₄]²⁻ | Strontium Tetrahydroxide ion | Electronically unstable in the gas phase; requires stabilization by explicit water molecules. nih.gov |

Advanced Reaction Mechanisms and Chemical Interactions Involving Strontium Dihydroxide Octahydrate

Carbonation Mechanisms with Carbon Dioxide

The reaction of strontium dihydroxide octahydrate with atmospheric carbon dioxide is a critical process that leads to the formation of strontium carbonate. This transformation is not a simple, direct reaction but involves a series of intricate steps, including surface phenomena and the mediating role of water.

The carbonation of strontium hydroxide (B78521) is fundamentally a surface-driven process. The initial step involves the adsorption of carbon dioxide (CO₂) onto the surface of the strontium hydroxide hydrate (B1144303). The presence of water, either from the hydrate itself or from ambient moisture, is crucial for this reaction to proceed at ordinary temperatures. Studies have shown that in the absence of moisture, strontium oxide (SrO), a related compound, does not readily react with CO₂, even at high partial pressures of the gas. However, in the presence of water, SrO hydrates to form strontium hydroxide, which then readily reacts with atmospheric CO₂.

Density Functional Theory (DFT) studies have provided molecular-level insights into the CO₂ capture mechanism on various strontium hydroxide hydrate surfaces, including Sr(OH)₂·8H₂O. These studies reveal that the interaction of CO₂ with these hydroxylated surfaces leads to carbonate formation through electron transfer. The orientation of the CO₂ molecule and the characteristics of the resulting chemical bonds differ significantly between the anhydrous SrO surface and the hydrated strontium hydroxide surfaces. The hydration of SrO generally increases the surface adsorption energy of CO₂, facilitating the capture process.

The reaction pathway analysis from these computational studies indicates that the formation of bicarbonate species is preferred on the surfaces of anhydrous and octahydrate forms of strontium hydroxide. This suggests that the initial interaction between adsorbed CO₂ and the hydroxide surface leads to the formation of a bicarbonate intermediate.

Sr(OH)₂·8H₂O + CO₂ → SrCO₃ + 9H₂O distinctiveconsortium.org

This equation, however, simplifies a more complex process. As indicated by DFT studies, the formation of bicarbonate (HCO₃⁻) is a key intermediate step, particularly on the octahydrate surface. Current time information in Nye County, US. The reaction can be envisioned as the dissolution of CO₂ into the water layers of the hydrate, forming carbonic acid (H₂CO₃), which then reacts with the hydroxide ions to form bicarbonate and carbonate ions.

The process can be summarized by the following reaction steps in an aqueous environment:

CO₂(g) ⇌ CO₂(aq)

CO₂(aq) + H₂O(l) ⇌ H₂CO₃(aq)

H₂CO₃(aq) + OH⁻(aq) → HCO₃⁻(aq) + H₂O(l)

HCO₃⁻(aq) + OH⁻(aq) → CO₃²⁻(aq) + H₂O(l)

Sr²⁺(aq) + CO₃²⁻(aq) → SrCO₃(s)

The formation of strontium carbonate from strontium hydroxide and carbon dioxide is a thermodynamically favorable process. The presence of hydroxide ions in the aqueous solution creates a basic environment that enhances the solubility of CO₂ and drives the equilibrium towards the formation of carbonate ions.

A fascinating aspect of the carbonation of this compound is the formation of well-defined, oriented nanostructures of strontium carbonate. Research has demonstrated that trace amounts of water play a critical role in structuring vertically oriented nanorod arrays of strontium carbonate (strontianite) on strontium compounds.

In-situ Raman spectroscopy has been used to monitor the structural evolution from hydrated strontium to strontianite nanorods. This has revealed an epitaxial growth mechanism that can be described as a vapor-liquid-solid process. Water molecules are responsible for two key phenomena: the exsolution of strontium liquid droplets on the surface and the uptake of airborne CO₂, followed by its ionization to carbonate ions (CO₃²⁻).

The existence of an intermediate phase, identified as SrHO⁺–OCO₂²⁻, indicates a direct interaction between the carbonate ions and SrOH⁺ clusters within the Sr(OH)ₓ(H₂O)ᵧ clusters. This interaction is believed to be the driving force for the orientation of the resulting strontianite crystals. Transmission electron microscopy and X-ray diffraction simulations have confirmed that the preferred growth orientation for these one-dimensional nanostructures is along the c-axis, corresponding to the (002) plane.

The anisotropic growth habit of these nanostructures is influenced by the kinetics of the carbonation reaction. Slower reaction rates, which can be achieved under conditions of low CO₂ partial pressure, allow for the clusters and nuclei of strontium carbonate to align themselves along their preferential orientation, leading to the formation of highly ordered, one-dimensional structures.

Table 1: Influence of Reaction Conditions on Strontium Carbonate Morphology

| Condition | Resulting SrCO₃ Morphology | Reference |

| Hydrated Sr(OH)₂·8H₂O in moist air | Quasi-vertically aligned nanorod arrays | distinctiveconsortium.org |

| Hydrated Sr(OH)₂·8H₂O in dry air with high CO₂ | Irregularly aligned nanorods with smaller aspect ratios | distinctiveconsortium.org |

Interactions with Mineral Surfaces

The interaction of strontium dihydroxide, and more broadly strontium ions, with mineral surfaces is of great importance in geochemistry and environmental science, particularly in the context of nuclear waste management. The mobility and fate of radioactive strontium isotopes, such as ⁹⁰Sr, in the environment are largely controlled by their adsorption behavior on various mineral phases.

Brucite, Mg(OH)₂, is a mineral that is relevant to the storage of certain types of nuclear waste, particularly in Magnox storage ponds where it can be a significant component of the sludge. Understanding the adsorption of strontium onto brucite surfaces is therefore crucial for predicting the behavior of ⁹⁰Sr in these environments.

Computational studies using a periodic electrostatic embedded cluster method (PEECM) have been employed to model the adsorption of strontium complexes on the hydrated (0001) surface of brucite. These studies have investigated the adsorption energies of various ions, including Sr²⁺, that are known to exist in the aqueous phase of Magnox storage ponds.

The research has computationally identified the most stable hydrate and hydroxide complexes of Sr²⁺ in an aqueous solution and then modeled their adsorption onto the brucite surface. The results from these computational models indicate that the adsorption energies of s-block cations, including Sr²⁺, are well-described by the embedded cluster model, especially when using high-quality basis sets for the adsorbates.

The adsorption of the Sr[(OH)₂(H₂O)₄] complex on the brucite surface has also been specifically studied. These theoretical investigations provide fundamental insights into the binding mechanisms and stability of strontium on this important mineral surface.

The adsorption of strontium onto mineral surfaces like brucite has direct and significant implications for the long-term safety of nuclear waste repositories. The immobilization of radioactive strontium, particularly the long-lived and hazardous ⁹⁰Sr isotope, is a key consideration in the design and assessment of these facilities.

Brucite is a component of some cementitious materials used as engineered barriers in radioactive waste disposal. The interaction of strontium with brucite within these barriers can significantly influence the retardation of strontium migration into the surrounding environment. The adsorption of strontium onto brucite surfaces is a mechanism by which the mobility of ⁹⁰Sr can be reduced.

The computational studies on strontium adsorption on brucite surfaces provide valuable data for developing more accurate models of radionuclide transport in geological disposal systems. By understanding the fundamental interactions at the molecular level, scientists can better predict the long-term behavior of ⁹⁰Sr and assess the effectiveness of engineered barrier systems containing brucite.

Catalytic Reaction Pathways and Mechanisms.rsc.orgwhitehouse.gov

This compound, and its derivatives, serve as significant catalysts in various organic reactions due to their basic nature. sigmaaldrich.comsarchemlabs.com The catalytic activity is often realized after pretreatment processes that involve the removal of water and carbon dioxide from the surface, which can alter the number and nature of the basic sites. osti.gov

Role as a Solid Base Catalyst in Organic Synthesis.whitehouse.gov

Strontium dihydroxide is a precursor for the synthesis of solid base catalysts used in solid-liquid interface reactions. sigmaaldrich.com These catalysts are materials where the catalytic activity is present on the solid surface. The generation of active basic sites often requires the removal of adsorbed water and carbon dioxide. osti.gov The strength and density of these basic sites can be influenced by the pretreatment conditions, such as temperature. osti.gov

Strontium-based catalysts, such as those derived from strontium hydroxide, have demonstrated utility in a range of organic syntheses. For instance, strontium-promoted palladium catalysts have shown enhanced activity in hydrogenation reactions. researchgate.net The addition of strontium can increase the basicity of the catalyst support, which is believed to contribute to the improved catalytic performance. researchgate.net Furthermore, strontium-based mixed oxides, like Sr-Mg mixed oxides, have been developed for biodiesel production, where they exhibit a synergistic effect that enhances catalytic activity compared to the individual oxides. researchgate.net

In the context of ethanol (B145695) conversion, modifying a Mg-Al mixed oxide catalyst with strontium was found to influence the product distribution. The presence of strontium oxide (SrO) and strontium hydroxide phases, formed during calcination, altered the catalyst's properties. nih.gov The addition of strontium increased the density of basic sites, which in turn favored reactions like ethanol dehydrogenation to acetaldehyde. nih.gov

Investigation of Esterification and Transesterification Processes.rsc.org

Strontium hydroxide and its derivatives are effective catalysts in esterification and transesterification reactions, which are fundamental processes in organic chemistry, including the production of biodiesel. sarchemlabs.commdpi.com Strontium oxide (SrO), which can be derived from strontium hydroxide, possesses a high density of basic sites, making it a potent catalyst for these reactions. rsc.org

In biodiesel production, transesterification involves the reaction of triglycerides (oils or fats) with an alcohol, typically methanol (B129727), to produce fatty acid methyl esters (FAMEs), the main component of biodiesel. researchgate.net Strontium-based solid catalysts are considered promising for this process due to their high activity, which can lead to shorter reaction times and improved energy efficiency compared to other alkaline earth metal catalysts like those based on calcium. researchgate.net

For example, Sr-Mg mixed oxide catalysts have been shown to synergistically catalyze the transesterification of palm oil with methanol under mild conditions. researchgate.net Similarly, CaO functionalized with strontium has been investigated as a heterogeneous catalyst for biodiesel production, demonstrating high conversion rates of palm oil to FAMEs. researchgate.net The enhanced activity is attributed to the formation of an imperfect crystal structure which increases the basicity of the catalyst. researchgate.net

Below is a data table summarizing the conditions and outcomes of a transesterification reaction using a strontium-modified catalyst. researchgate.net

| Parameter | Value |

| Catalyst | Strontium-functionalized Calcium Oxide (Sr/Ca) |

| Feedstock | Palm Oil |

| Reactant | Methanol |

| Methanol to Oil Molar Ratio | 9:1 |

| Catalyst Amount | 5 wt.% (based on oil weight) |

| Reaction Temperature | 65 °C |

| Reaction Time | 30 min |

| Maximum Conversion to FAMEs | 98.31% |

Reactions in Metallo-Organic Salt Synthesis.rims.gov.bw

Strontium dihydroxide is a key reactant in the synthesis of metallo-organic salts, specifically strontium salts of carboxylic acids. biust.ac.bwresearchgate.net These reactions can be carried out under various conditions, including at room temperature and under hydrothermal conditions, to yield highly pure products. biust.ac.bwresearchgate.netgoogle.com

Synthesis of Strontium Salts of Carboxylic Acids.rims.gov.bw

The synthesis of strontium carboxylates can be achieved by reacting strontium dihydroxide with a carboxylic acid. wikipedia.org A general reaction scheme involves the neutralization of the carboxylic acid by the strontium hydroxide base. This method has been employed to produce various strontium carboxylates, including strontium R-glutamate hexahydrate and strontium di(hydrogen S-glutamate) pentahydrate. biust.ac.bwresearchgate.net

The reaction can be represented by the following general equation:

Sr(OH)₂ + 2 RCOOH → Sr(RCOO)₂ + 2 H₂O (where RCOOH is a generic carboxylic acid)

This direct reaction between strontium hydroxide and the acid is often preferred as it avoids the introduction of other ions, such as chloride, which might be undesirable in the final product. The synthesis can be performed in an aqueous solution, and the resulting strontium carboxylate can be isolated by crystallization. google.com

Influence of Temperature and Pressure on Reaction Kinetics and Yield.rims.gov.bw

Temperature and pressure are critical parameters that significantly influence the reaction kinetics and the yield of strontium carboxylate synthesis. wikipedia.org Hydrothermal synthesis, which is carried out in an autoclave under elevated temperature and pressure, has been shown to be an effective method for producing large, high-purity crystals of strontium carboxylates in a short amount of time. biust.ac.bwresearchgate.netgoogle.com

For the synthesis of strontium salts of dicarboxylic acids, specific temperature and pressure ranges have been identified to optimize the reaction. For instance, reacting strontium hydroxide with a dicarboxylic acid at temperatures between 120 °C and 135 °C and pressures from 1 to 1.7 bar can yield the desired strontium salt within 15 to 60 minutes. wikipedia.org It is important to control the temperature to remain below the decomposition temperature of the organic acid being used to prevent degradation of the product. wikipedia.org

The table below outlines the optimal conditions found for the hydrothermal synthesis of certain strontium carboxylates. biust.ac.bwresearchgate.net

| Parameter | Optimal Value |

| Temperature | 120-140 °C |

| Base to Acid Ratio | 1.2 |

| Reaction Time (in autoclave) | 15 min |

Under these conditions, high yields of highly pure strontium complexes can be obtained rapidly. biust.ac.bwresearchgate.net The total yield of the product, such as strontium malonate, is dependent on both the temperature and the duration of the synthesis. wikipedia.org

Emerging Applications and Materials Science Research

Precursor Material for Advanced Functional Ceramics and Oxides

Strontium dihydroxide octahydrate serves as a valuable precursor in the synthesis of various advanced functional ceramics and oxides. sigmaaldrich.com Its use in sol-gel and hydrothermal methods allows for the creation of strontium-based nanomaterials. sigmaaldrich.com These synthesis routes offer effective control over particle composition, size, and morphology by adjusting parameters like temperature, concentration, and pH. rsc.org This level of control is crucial for tailoring the properties of the final ceramic materials for specific applications. rsc.org

Synthesis of Strontium Titanate for Electronic Components

A significant application of this compound is in the production of strontium titanate (SrTiO₃), a material with a perovskite structure and notable physical properties. researchgate.netresearchgate.net The hydrothermal synthesis method, which involves reacting a titanium dioxide precursor with this compound under alkaline conditions at elevated temperatures, is a common approach to produce highly crystalline strontium titanate nanoparticles. researchgate.net This process is favored for its ability to yield pure and doped materials with enhanced functional properties. rsc.org

Strontium titanate is a key material in the electronics industry due to its high dielectric constant and paraelectric properties at room temperature. wikipedia.org It is used in the manufacturing of various electronic components, including:

Capacitors

Varistors

Advanced ceramics wikipedia.org

The properties of strontium titanate can be further tailored by doping it with other elements. For instance, doping with lanthanum or niobium can make it electrically conductive, which is essential for its use as a substrate in the growth of high-temperature superconductors and other oxide-based thin films. wikipedia.org

Table 1: Synthesis Methods for Strontium Titanate

| Synthesis Method | Precursors | Key Advantages | Resulting Material |

| Hydrothermal Synthesis | This compound, Titanium dioxide researchgate.net | Control over particle size and morphology, high crystallinity rsc.orgresearchgate.net | Strontium titanate nanoparticles researchgate.net |

| Sol-Gel Method | Strontium acetate, Titanium(IV) isopropoxide rsc.org | Low-temperature synthesis, high purity, sinter active powders rsc.org | Ultrafine strontium titanate powders rsc.org |

| Solid-State Reaction | Strontium carbonate, Titanium dioxide researchgate.net | Suitable for producing doped materials researchgate.net | Doped strontium titanate ceramics researchgate.net |

Applications in Solid Oxide Fuel Cells (SOFC) and Photocatalysis

Strontium titanate, synthesized from strontium dihydroxide, exhibits both ionic and electronic conductivity, making it a promising material for electrodes in solid oxide fuel cells (SOFCs). researchgate.netwikipedia.org In SOFCs, there is an exchange of gas and oxygen ions within the electrode material, and strontium titanate's conductivity is beneficial for this process. wikipedia.org When doped with elements like lanthanum, it forms lanthanum-doped strontium titanate (LST), which is often used on the anode (fuel side) of the fuel cell. wikipedia.org

In the field of photocatalysis, strontium titanate is investigated for its potential in hydrogen production from water splitting. researchgate.netnih.govacs.org Its conduction band edge is more negative compared to titanium dioxide, another common photocatalyst, which is an advantageous property. researchgate.net The photocatalytic activity of strontium titanate can be enhanced by doping with elements like europium. nih.gov Research has shown that europium-doped strontium zirconate titanate can be used as a semiconductor for producing hydrogen under UV/visible light irradiation. nih.gov

Environmental Applications

This compound and its derivatives are being explored for various environmental applications, particularly in water treatment and carbon dioxide capture.

Heavy Metal and Impurity Removal in Water Treatment Systems

Strontium compounds are investigated for their potential in removing heavy metal ions and other impurities from wastewater. samaterials.comappliedmechtech.comyoutube.com The principle behind this application is the chemical precipitation of heavy metals as sparingly soluble salts. youtube.com For instance, hydroxide (B78521) ions can be used to precipitate heavy metal ions like chromium into insoluble forms. youtube.com While direct large-scale application of strontium dihydroxide for this purpose is still under research, the underlying chemical principles are well-established.

Lime softening, a process that can involve the formation of hydroxides, has been shown to be effective in removing strontium itself from drinking water, with removal rates as high as 78%. nih.govnih.gov This process also removes other impurities, and the precipitated solids can include calcium carbonate and strontianite. nih.gov

Carbon Dioxide Capture Technologies

Strontium hydroxide is known to absorb carbon dioxide from the air to form strontium carbonate. wikipedia.org This property makes it a candidate for carbon dioxide capture technologies. Research has explored modifying materials like montmorillonite (B579905) clay with strontium hydroxide to enhance CO₂ adsorption. researchgate.net Studies have shown that such modified clays (B1170129) can have a significant CO₂ adsorption capacity. researchgate.net The mechanism involves the chemical bonding of CO₂ to the modified surface, forming stable strontium carbonate. researchgate.net

Strontium(II) Dihydroxide Octahydrate in Construction Material Research

In the field of construction materials, strontium compounds are being researched for their potential to improve the properties of cement-based materials. Strontium ions, due to their larger ionic size and chemical reactivity compared to calcium ions, can replace calcium ions in the cement matrix, leading to a denser microstructure. mdpi.com This can result in enhanced compressive and flexural strengths, as well as improved durability characteristics such as increased resistance to water absorption and surface abrasion. mdpi.com

Research has also investigated the effect of adding strontium aluminate to calcium sulphoaluminate cement. researchgate.net The addition of strontium aluminate was found to influence the setting time and compressive strength of the cement pastes, with the primary hydration product being ettringite. researchgate.net

Research in Biomedical Materials

This compound is a key precursor in the synthesis of innovative biomedical materials, particularly for bone regeneration and implantology. coleparmer.comamericanelements.com Its value lies in its ability to introduce strontium ions, which are known to have therapeutic effects on bone tissue. nih.gov

This compound serves as an excellent starting material for synthesizing advanced biomaterials that mimic or interact with bone tissue. sigmaaldrich.com

Strontium-Containing Hydroxyapatite (B223615) (Sr-HA): Hydroxyapatite is the main inorganic component of human bone, making it a crucial material for bone defect repair. ehu.eus By partially substituting calcium ions with strontium ions—a process for which strontium dihydroxide is a suitable source—strontium-substituted hydroxyapatite (Sr-HA) is created. nih.gov This substitution results in a higher solubility compared to pure hydroxyapatite, which is attributed to an enlargement of the unit cell structure. ehu.eusnih.gov Research has demonstrated that Sr-HA can enhance osteogenic differentiation and inhibit the formation of fat cells from mesenchymal stem cells, making it a promising material for bone grafts and regeneration. nih.gov

Bioactive Glasses: Bioactive glasses are designed to react with biological fluids to form a hydroxyapatite-like layer that promotes bone growth and matrix formation. nih.govgoogle.com The incorporation of strontium ions (Sr²⁺) into the glass composition has gained prominence due to the ion's ability to stimulate osteogenesis and create an environment conducive to bone regeneration. nih.gov Strontium-doped bioactive glasses have been shown to promote faster deposition of the apatite layer on their surface, making them more bioactive than non-doped glasses. nih.gov Strontium dihydroxide can be used in the sol-gel or melt-quench synthesis processes to introduce strontium oxide (SrO) into the glass network. pwr.edu.pl Studies show that replacing calcium oxide (CaO) with SrO can increase the material's reactivity and improve the proliferation of osteoblasts. nih.govpwr.edu.pl

A significant area of research is the development of implant coatings that can release therapeutic ions over time to improve healing and integration with the surrounding bone. coleparmer.com

Strontium has been widely studied for this purpose because it can stimulate bone formation while inhibiting bone resorption. researchgate.net Functionalized implant surfaces that provide a sustained release of strontium have been shown to significantly enhance osseointegration. nih.govresearchgate.net Methods such as magnetron co-sputtering and hydrothermal treatments are used to create titanium-strontium-oxide (TiSrO) or other strontium-incorporated coatings on implants. nih.govresearchgate.net These surfaces are designed to release strontium ions within an effective concentration range directly at the implant-bone interface. nih.gov In vivo studies have shown that implants with these coatings exhibit significantly higher bone-to-implant contact and new bone formation compared to standard implants, particularly in compromised conditions like diabetes. nih.gov this compound, due to its solubility, can be used in the solutions required for these advanced coating processes. sarchemlabs.com

Analytical Chemistry Reagent Development

In the laboratory setting, strontium dihydroxide possesses properties that make it a useful reagent in various analytical procedures. sigmaaldrich.comsarchemlabs.com

Strontium dihydroxide is utilized in analytical chemistry for titrations and for pH control. sarchemlabs.com As a strong base, it readily dissociates in water to release hydroxide ions (OH⁻), which is fundamental to its function in acid-base chemistry. chemeurope.comsarchemlabs.com

Its utility in titration stems from its ability to react predictably with acids. Although it is classified as a strong base, its limited solubility in cold water allows it to be used as a standardized solution where a gradual release of hydroxide ions is beneficial for precise endpoint detection. sarchemlabs.comwikipedia.org This characteristic also makes it an effective agent for pH control in laboratory solutions, where it can be used to adjust and maintain alkalinity as needed for specific chemical reactions or processes. sarchemlabs.comsamaterials.com

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Synthesis Strategies and Scalable Production

Future research into strontium dihydroxide octahydrate is increasingly focused on developing innovative and efficient synthesis methods that offer greater control over particle size, morphology, and purity. While traditional synthesis routes are well-established, new strategies are being explored to meet the demands of advanced applications.

One promising area is the use of strontium hydroxide (B78521) as a precursor in the synthesis of complex functional materials like perovskites (e.g., Strontium Titanate, SrTiO₃). science.govdokumen.pubresearchgate.netresearchgate.net Research has shown that using a strontium hydroxide precursor, as opposed to conventional materials like strontium carbonate, can significantly lower the required annealing temperatures for producing nanometric, sphere-shaped perovskite grains. science.govresearchgate.net For instance, spherical SrTiO₃ nanoparticles with diameters of 15–35 nm have been successfully synthesized by a method involving solid-phase grinding followed by low-temperature calcination, using strontium hydroxide and tetrabutyl titanate as reactants. researchgate.net Hydrothermal methods using this compound and a titania hydrous gel have also yielded highly crystalline SrTiO₃ at room temperature. ceramics.org

The scalability of these synthesis processes is a critical consideration for industrial applications. google.com Research into scalable production techniques aims to transition laboratory-scale synthesis to industrial manufacturing. This involves optimizing reaction conditions, improving solvent economy, and developing efficient purification techniques for larger batch sizes. A techno-economic analysis of producing a Platinum-Strontium Titanate (Pt/STO) catalyst, which uses this compound as a key raw material, highlights the importance of reducing operating expenses and the cost of precursors for viable large-scale production. rsc.org

Table 1: Examples of Novel Synthesis Routes Involving Strontium Hydroxide

| Target Material | Synthesis Method | Precursors | Key Finding/Advantage | Reference |

|---|---|---|---|---|

| Strontium Titanate (SrTiO₃) Nanoparticles | Solid Phase Grinding & Low-Temp Calcination | Strontium hydroxide, Tetrabutyl titanate | Allows for lower annealing temperatures (400-600°C) and produces uniform, nanometric particles (15-35 nm). | researchgate.net |

| Rhodium-doped Strontium Titanate (Rh-doped SrTiO₃) | Hydrothermal Method | Strontium hydroxide octahydrate, Titanium dioxide, Rhodium (III) nitrate (B79036) hydrate (B1144303) | Enables the synthesis of doped perovskites for catalytic applications, such as CO₂ reduction. | osti.gov |

| Platinum-Strontium Titanate (Pt/STO) Catalyst | Solution-based Synthesis | This compound, Titanium tetrachloride | Forms the basis for scalable production of catalysts used in waste plastic upcycling. | rsc.org |

| Strontium Carbonate (SrCO₃) | Solvothermal Treatment | Hydrated strontium hydroxide, Ethanol (B145695) | Allows for the controlled synthesis of single-phase SrCO₃ with photocatalytic properties. | researchgate.net |

In-Situ Characterization of Reaction Mechanisms and Transient Intermediates

A fundamental understanding of the reaction pathways leading to the formation of Sr(OH)₂·8H₂O and its derivatives is crucial for controlling the synthesis process. Future research will increasingly rely on in-situ characterization techniques to observe these reactions in real-time. Techniques such as in-situ X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) are powerful tools for monitoring crystalline phase evolution and surface chemical state changes during a reaction. osti.govmdpi.com

For example, in the synthesis of catalysts, in-situ XRD has been used to study the evolution of the SrTiO₃ lattice during reductive heating, revealing the segregation of rhodium atoms from the perovskite structure to form active clusters. osti.gov Similarly, in-situ transmission electron microscopy (TEM) has been employed to observe the initial nucleation and subsequent growth of strontium hydroxide as an intermediate phase during the formation of strontium carbonate. researchgate.netresearchgate.net

The study of transient species—short-lived intermediates that exist during a chemical reaction—is another critical frontier. researchgate.netepa.govgoogle.com In pyrotechnic flames containing strontium and a chlorine source, the transient species strontium monochloride (SrCl) is responsible for the characteristic blood-red color. quora.com In aqueous solutions, the precise nature of hydrated strontium ions and their complexes with hydroxide are transient and complex. researchgate.net Advanced spectroscopic and computational methods will be essential to identify and characterize these fleeting species, providing a more complete picture of the reaction mechanism.

Advanced Computational Modeling for Complex Chemical Systems

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens for investigating the properties of this compound at the atomic level. rsc.orgsciforum.netresearchgate.netrsc.orgucl.ac.uk Future research will leverage advanced computational models to predict structures, energetics, and reaction pathways that are difficult to observe experimentally.

DFT studies have been employed to understand the microsolvation of Sr²⁺ ions with hydroxide, which is critical for applications ranging from nuclear waste management to materials synthesis. rsc.orgresearchgate.net These models have shown that accurately describing the hydrated complexes requires the inclusion of multiple explicit water solvation shells. rsc.orgrsc.org For instance, simulations reveal that for Sr²⁺ complexes with one, two, or three hydroxide ions, a six-coordinated structure is the most stable. rsc.org The transformation between different coordination modes through proton transfer is often energetically facile, indicating a dynamic equilibrium between various strontium-hydroxide species in solution. rsc.org

Furthermore, computational models are being used to explore the interaction of Sr(OH)₂·8H₂O with other molecules and surfaces. DFT has been used to investigate the mechanisms of CO₂ capture on the surfaces of strontium hydroxide and its various hydrates. sciforum.net These studies analyze CO₂ adsorption energies and reaction pathways, revealing that bicarbonate formation is preferred on the octahydrate surface. sciforum.net Such computational insights are invaluable for designing more efficient materials for carbon capture and other sustainable processes.

Table 2: Key Findings from DFT Modeling of Strontium Hydroxide Systems

| System Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Microsolvation of Sr²⁺ hydroxides | DFT with COSMO continuum solvation model | Inclusion of a second explicit water solvation shell is crucial for accurate modeling; mono- and dihydroxides are the most likely species in high pH aqueous solutions. | rsc.orgresearchgate.net |

| CO₂ capture on Sr(OH)₂·nH₂O surfaces | Density Functional Theory (DFT) | Bicarbonate formation is the preferred reaction pathway on the Sr(OH)₂·8H₂O surface. CO₂ adsorption is more favorable on the monohydrate surface than the octahydrate. | sciforum.net |

| Gas-phase strontium hydroxide complexes | Density Functional Theory (DFT) | The presence of multiple hydroxyl groups weakens the Sr–OH₂O bonds, and a combined explicit/continuum solvation model is needed for accuracy. | rsc.org |

Integration in Sustainable Chemical Processes and Circular Economy

This compound is emerging as a valuable compound in the development of sustainable chemical processes and the circular economy. mostwiedzy.pl A significant area of research is its application in carbon capture and storage (CCS) technologies. grafiati.com Strontium hydroxide can react with CO₂ to form stable strontium carbonate, effectively sequestering the greenhouse gas. researchgate.net Research has focused on modifying materials like nanoclay montmorillonite (B579905) with strontium hydroxide to enhance their CO₂ adsorption capacity. researchgate.netijcce.ac.ir

The compound also plays a role in the valorization of waste materials. For example, strontium hydroxide is a key precursor in the synthesis of a platinum-strontium titanate (Pt/STO) catalyst designed for the hydrogenolysis of waste polyolefins, transforming plastic waste into valuable lubricants. rsc.org This process exemplifies a circular economy approach by converting low-value waste into high-value chemical products. rsc.org Additionally, research into the recycling of cathode ray tube (CRT) glass has explored its use in producing ceramic frits, where strontium oxide (derived from the hydroxide) acts as an effective fluxing agent. researchgate.net These applications highlight a strategic shift towards using Sr(OH)₂·8H₂O not just as a chemical reagent, but as a key enabler in sustainable industrial ecosystems.

Exploration of Nanoscale Sr(OH)₂·8H₂O Applications

The synthesis and application of strontium dihydroxide at the nanoscale represent a significant future research direction. Nanoparticles of Sr(OH)₂ exhibit unique properties compared to their bulk counterparts, opening up novel applications, particularly in the field of cultural heritage preservation. researchgate.net

Researchers have developed low-temperature, homogeneous phase synthesis methods to produce well-crystallized Sr(OH)₂ nanoparticles with dimensions around 30 nm. researchgate.net These nanoparticles, typically dispersed in a solvent like propan-1-ol, have shown great promise as consolidants and de-sulphating agents for stone, mortars, and wall paintings. When applied to a deteriorating surface containing gypsum (calcium sulfate), the Sr(OH)₂ nanoparticles react to form strontium sulfate (B86663), a more stable and less soluble compound that reduces mechanical stress. Simultaneously, the nanoparticles react with atmospheric CO₂ to form strontium carbonate, which acts as a mineral binder, consolidating the fragile material. This dual-action treatment makes it a highly effective conservation tool. Future work will likely focus on optimizing nanoparticle size, dispersion stability, and application methods to enhance their durability and effectiveness on a wider range of heritage materials.

常见问题

Q. What environmental precautions are necessary when disposing of this compound waste?

- Methodological Answer : Neutralize waste with dilute acetic acid (pH 6–8) to precipitate SrCO₃, which is less ecotoxic. Avoid direct waterway discharge, as hydroxyl ions (pH >10) harm aquatic ecosystems. Follow EPA guidelines for Sr²⁺ limits (<4 mg/L) and monitor buffer capacity of recipient water bodies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。